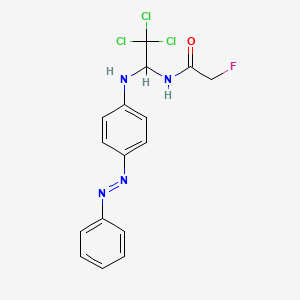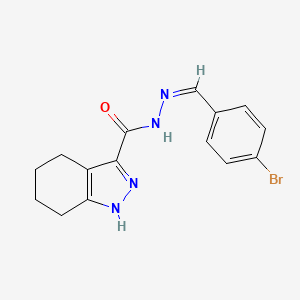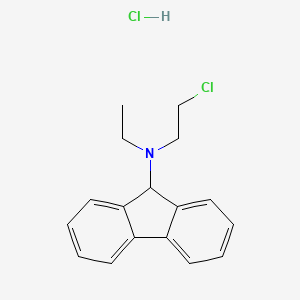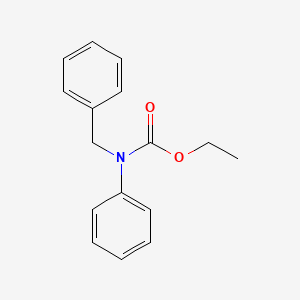![molecular formula C10H13N3O6S B11996382 2-[(3,5-Dinitrothiophen-2-yl)amino]-4-methylpentanoic acid CAS No. 37791-28-9](/img/structure/B11996382.png)
2-[(3,5-Dinitrothiophen-2-yl)amino]-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-DINITRO-THIOPHEN-2-YLAMINO)-4-METHYL-PENTANOIC ACID is a complex organic compound characterized by the presence of a thiophene ring substituted with nitro groups and an amino group, as well as a pentanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-DINITRO-THIOPHEN-2-YLAMINO)-4-METHYL-PENTANOIC ACID typically involves the nitration of thiophene derivatives followed by amination and subsequent coupling with a pentanoic acid derivative. Common reagents used in these reactions include nitric acid for nitration, ammonia or amines for amination, and coupling agents such as carbodiimides for the final coupling step .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The reaction conditions are optimized to ensure high yield and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-DINITRO-THIOPHEN-2-YLAMINO)-4-METHYL-PENTANOIC ACID undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
2-(3,5-DINITRO-THIOPHEN-2-YLAMINO)-4-METHYL-PENTANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-DINITRO-THIOPHEN-2-YLAMINO)-4-METHYL-PENTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups and amino group play crucial roles in these interactions, potentially leading to the modulation of biological pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dinitrothiophen-2-yl)acetamide
- 2-acetamido-3,5-dinitrothiophene
Uniqueness
2-(3,5-DINITRO-THIOPHEN-2-YLAMINO)-4-METHYL-PENTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
37791-28-9 |
|---|---|
Molecular Formula |
C10H13N3O6S |
Molecular Weight |
303.29 g/mol |
IUPAC Name |
2-[(3,5-dinitrothiophen-2-yl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C10H13N3O6S/c1-5(2)3-6(10(14)15)11-9-7(12(16)17)4-8(20-9)13(18)19/h4-6,11H,3H2,1-2H3,(H,14,15) |
InChI Key |
JMSOMTOPIWLYPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC1=C(C=C(S1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 4-[(4-chlorophenyl)amino]butanoate](/img/structure/B11996323.png)

![5-(2,4-dichlorophenyl)-4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996331.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996342.png)

![Methyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11996362.png)

![5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11996372.png)

